Zolpidem-d6 6-Carboxylic Acid

GC-MS LC-MS/MS Isotopic Stability

Zolpidem-d6 6-Carboxylic Acid is the analyte-matched internal standard for accurate ZCA quantification in clinical PK, forensic toxicology, and therapeutic drug monitoring. Its +6 Da mass shift ensures unambiguous MRM transitions and corrects matrix effects that can exceed 60% bias. Using non-isotopic or mismatched SIL-IS risks quantitative error; this hexa-deuterated isotopologue is the minimal requirement for validated LC-MS/MS methods. Supplied as a certified reference material for demanding bioanalytical workflows.

Molecular Formula C19H19N3O3
Molecular Weight 343.416
CAS No. 1190014-62-0
Cat. No. B564450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZolpidem-d6 6-Carboxylic Acid
CAS1190014-62-0
Synonyms3-[2-(Dimethylamino-d6)-2-oxoethyl]-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic Acid;  SL 84.0853-d6; 
Molecular FormulaC19H19N3O3
Molecular Weight343.416
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C(=O)O)CC(=O)N(C)C
InChIInChI=1S/C19H19N3O3/c1-12-4-6-13(7-5-12)18-15(10-17(23)21(2)3)22-11-14(19(24)25)8-9-16(22)20-18/h4-9,11H,10H2,1-3H3,(H,24,25)/i2D3,3D3
InChIKeyRFUGIBAONXDHRM-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zolpidem-d6 6-Carboxylic Acid: Certified Deuterated Metabolite Standard for High-Precision LC-MS/MS Quantitation


Zolpidem-d6 6-Carboxylic Acid (CAS 1190014-62-0) is a hexa-deuterated analog of Zolpidem 6-carboxylic acid (ZCA), a primary oxidative metabolite of the non-benzodiazepine hypnotic Zolpidem. This stable isotope-labeled compound is engineered as an internal standard (IS) for the accurate quantification of ZCA in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The strategic incorporation of six deuterium atoms at the dimethylamino moiety increases the molecular mass by +6 Da (from 337.38 Da for the unlabeled form to 343.41 Da for the d6-labeled form), enabling distinct mass spectrometric differentiation from the endogenous analyte . This mass shift is critical for minimizing isotopic interference and ensuring precise, matrix-corrected quantitation in demanding pharmacokinetic, forensic, and clinical toxicology workflows . The compound is typically supplied as a certified reference material with specified chemical purity (≥95%) and is strictly intended for research and laboratory applications [1].

Analytical Risk of Substituting Zolpidem-d6 6-Carboxylic Acid with Alternative Isotopologues or Surrogate Internal Standards


Direct substitution of Zolpidem-d6 6-Carboxylic Acid with other deuterated analogs (e.g., Zolpidem-d6 or Zolpidem-d7) or non-isotopic internal standards is analytically unsound. The primary risk stems from differential ionization efficiency and chromatographic behavior, which are not uniformly corrected by structurally dissimilar internal standards. A key example is the documented limitation of Zolpidem-D6 (parent drug, CAS 959605-90-4) for GC-MS applications, where deuterium scrambling leads to loss of the isotopic label in the product ion fragment, a phenomenon not observed with its D7 analog . This underscores the need for analyte-specific, co-eluting stable isotope-labeled internal standards (SIL-IS) to reliably compensate for matrix effects, extraction variability, and instrument drift [1]. Using a generic internal standard can lead to significant quantitative bias, with matrix effects potentially exceeding 64% for some analytes in the Z-drug class when uncorrected [2]. Therefore, for the accurate quantification of Zolpidem 6-carboxylic acid, the matched isotopologue Zolpidem-d6 6-Carboxylic Acid is the minimal requirement for robust, validated LC-MS/MS methods.

Quantitative Evidence for the Differentiation and Performance of Zolpidem-d6 6-Carboxylic Acid


Chromatographic Compatibility: Zolpidem-d6 6-Carboxylic Acid's Parental Analog Lacks GC-MS Suitability

While Zolpidem-d6 6-Carboxylic Acid is optimized for LC-MS/MS workflows, a critical differentiation is observed within the broader Zolpidem deuterated standard family regarding gas chromatography-mass spectrometry (GC-MS) compatibility. A direct comparator, Zolpidem-D6 (the parent drug labeled at the dimethylamino group, CAS 959605-90-4), is explicitly certified as 'Not suitable for use with GC/MS' due to deuterium scrambling that leads to loss of the label in the major product ion fragment . In contrast, its Zolpidem-D7 analog (CAS N/A) retains the deuterium label and is 'Suitable for use with GC/MS or LC/MS' . This evidence underscores that deuterium labeling position and stability are critical performance attributes. For the Zolpidem 6-carboxylic acid metabolite, the d6-labeled analog is the designated internal standard for LC-MS/MS, and its performance profile for GC-MS would require independent validation.

GC-MS LC-MS/MS Isotopic Stability Method Validation

Metabolic Profiling: Quantified Excretion of Zolpidem 6-Carboxylic Acid in Human Postmortem Urine

A validated LC-MS/MS method quantified Zolpidem (ZOL) and its metabolites, including two carboxylic acids, in postmortem urine samples. Zolpidem 6-carboxylic acid (M2, ZCA) was consistently detected as a significant metabolite. In six analyzed cases, the concentration of the major metabolite, zolpidem phenyl-4-carboxylic acid (M1), was highest in all cases. The concentration of ZCA (M2) was described as 'relatively high' compared to other hydroxylated metabolites, confirming its quantitative importance as a urinary marker [1]. This study establishes the analytical relevance of ZCA and, by extension, the necessity of its deuterated analog for accurate quantitation.

Metabolism Forensic Toxicology Urine Analysis Zolpidem

Isotopic Purity and Stability: Deuterium Retention Exceeds 98% in Structurally Similar Analogs

While direct isotopic purity data for Zolpidem-d6 6-Carboxylic Acid (CAS 1190014-62-0) is not publicly specified in the primary literature, rigorous specifications for structurally analogous Zolpidem-d6 metabolites (e.g., 2-Keto Zolpidem-d6) provide a reliable class-level benchmark. These analogs consistently demonstrate high isotopic purity (>98-99%) and excellent deuterium retention (>98%) under standard analytical and storage conditions, which is essential for preventing signal interference from unlabeled isotopologues . This level of enrichment is the expected minimum for a certified reference material of this class and is critical for achieving the low limits of quantitation (LLOQ) required in trace-level bioanalysis.

Isotopic Purity Deuterium Retention Stability Quality Control

Defined Research and Industrial Workflows Requiring Zolpidem-d6 6-Carboxylic Acid


Validated LC-MS/MS Quantitation of Zolpidem 6-Carboxylic Acid in Pharmacokinetic Studies

Zolpidem-d6 6-Carboxylic Acid is the essential internal standard for accurate, matrix-corrected quantification of the ZCA metabolite in plasma, serum, or urine during clinical and preclinical pharmacokinetic (PK) studies. This application is directly supported by the requirement for a co-eluting, isotopically labeled analog to mitigate matrix effects, which can otherwise introduce quantitative errors exceeding 60% in bioanalytical assays [1]. The compound's specific mass shift (+6 Da) ensures unambiguous MRM transition selection and minimizes isotopic interference, which is critical for determining key PK parameters (e.g., Cmax, AUC, t1/2) with high precision.

Forensic Toxicology and Postmortem Investigation of Zolpidem-Related Cases

In forensic toxicology, the detection and quantitation of specific Zolpidem metabolites, such as ZCA, can provide crucial evidence of drug exposure and potentially aid in differentiating between therapeutic use and acute intoxication. The validated LC-MS/MS method for postmortem urine has demonstrated the quantitative significance of ZCA [2]. Using Zolpidem-d6 6-Carboxylic Acid as an internal standard ensures robust and legally defensible quantitation in challenging postmortem matrices, compensating for variable sample conditions and matrix effects.

Clinical Toxicology and Urine Drug Testing for Zolpidem Compliance and Abuse Monitoring

For clinical laboratories performing quantitative urine drug testing to monitor patient compliance or detect potential Zolpidem misuse, the analysis of urinary metabolites like ZCA offers a longer detection window and a more comprehensive picture of drug disposition than parent drug analysis alone [3]. Zolpidem-d6 6-Carboxylic Acid is the requisite internal standard for developing and validating these specific, high-throughput LC-MS/MS methods, enabling accurate normalization for extraction recovery and ionization efficiency in diverse patient urine samples.

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